Lipophilicity (LogP) Differentiation: 4-Fluoro vs. 4-H Substituent on the Penta-2,4-dienal Scaffold
The (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal exhibits a calculated LogP (XLogP3) of 2.59, compared to 2.50 for the non-fluorinated parent (2E,4E)-5-phenylpenta-2,4-dienal . This +0.09 LogP increment, driven by the para-fluoro substituent, reflects a modest but meaningful increase in lipophilicity that can influence membrane permeability and non-specific protein binding in cellular assays. Importantly, the Polar Surface Area (PSA) remains constant at 17.07 Ų across both compounds, confirming that the fluorine substitution modulates lipophilicity without introducing additional hydrogen-bond acceptor capacity .
| Evidence Dimension | Computed lipophilicity (XLogP3) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.59; PSA = 17.07 Ų |
| Comparator Or Baseline | (2E,4E)-5-phenylpenta-2,4-dienal: XLogP3 = 2.50; PSA = 17.07 Ų |
| Quantified Difference | ΔLogP = +0.09; ΔPSA = 0.00 Ų |
| Conditions | In silico prediction (XLogP3 algorithm); PSA computed via topological method. Data sourced from Chem960 and CAS 13466-40-5 record. |
Why This Matters
Even a ΔLogP of +0.09 can differentiate passive membrane permeability and off-target binding profiles in cell-based screening cascades, making the fluorinated compound a superior choice when fine-tuning lipophilicity within a lead series.
